molecular formula C12H12BrFN2O3 B12502967 N-{[3-(4-bromo-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide

N-{[3-(4-bromo-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide

Cat. No.: B12502967
M. Wt: 331.14 g/mol
InChI Key: SYSAYGFWQXJHBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazolidinones are a class of antimicrobial agents notable for their unique mechanism of action, targeting bacterial protein synthesis by binding to the 50S ribosomal subunit . This compound features a 4-bromo-3-fluorophenyl substituent at the 3-position of the oxazolidinone core, distinguishing it from other members of this class. The (5S) stereochemistry is critical for activity, as enantiomeric purity ensures optimal binding to the ribosomal target .

Properties

IUPAC Name

N-[[3-(4-bromo-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFN2O3/c1-7(17)15-5-9-6-16(12(18)19-9)8-2-3-10(13)11(14)4-8/h2-4,9H,5-6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSAYGFWQXJHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Oxazolidinone Core

The oxazolidinone ring is constructed via cyclization of an amino alcohol precursor with a carbonyl compound.

Reaction Conditions :

  • Precursor : (S)-5-aminomethyl-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one.
  • Cyclization Agent : Phosgene (COCl₂) or triphosgene under anhydrous conditions.
  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
  • Temperature : 0–5°C to prevent side reactions.

Example Protocol :

  • Dissolve the amino alcohol in THF.
  • Add triphosgene dropwise at 0°C.
  • Stir for 6–8 hours at room temperature.
  • Quench with ice-water and extract with ethyl acetate.
  • Purify via column chromatography (hexane:ethyl acetate = 3:1).

Yield : 70–85%.

Bromination and Fluorination of the Phenyl Ring

The phenyl ring is functionalized with bromine and fluorine via electrophilic aromatic substitution.

Reagents and Conditions :

  • Bromination : N-Bromosuccinimide (NBS) in acetic acid at 80°C.
  • Fluorination : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile.
  • Catalyst : Iron(III) chloride for bromination.

Optimization Note :

  • Sequential bromination followed by fluorination minimizes side products.
  • Reaction monitored via TLC (Rf = 0.45 in hexane:ethyl acetate).

Yield :

  • Bromination: 90–95%.
  • Fluorination: 80–88%.

Acylation with Acetamide Group

The final step involves introducing the acetamide moiety via nucleophilic acyl substitution.

Reagents :

  • Acylating Agent : Acetic anhydride or acetyl chloride.
  • Base : Triethylamine (TEA) or pyridine to scavenge HCl.
  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).

Protocol :

  • Dissolve the oxazolidinone intermediate in DCM.
  • Add acetic anhydride (1.2 eq) and TEA (2 eq).
  • Stir at room temperature for 12 hours.
  • Wash with saturated NaHCO₃ and brine.
  • Recrystallize from isopropyl alcohol.

Yield : 75–82%.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors enhance efficiency:

Parameter Batch Process Continuous Flow
Reaction Time 12–24 hours 2–4 hours
Temperature Control ±5°C ±0.5°C
Purity 95–98% 99%+
Catalyst Loading 5–10 mol% 1–2 mol%

Advantages :

  • Reduced solvent usage (30–50% less).
  • Higher reproducibility.

Key Experimental Data from Literature

Table 1: Representative Syntheses and Yields

Entry Starting Material Conditions Yield Source
1 (S)-5-aminomethyl-oxazolidinone Acetic anhydride, DCM, TEA, 12h 82%
2 3-(4-Bromophenyl)oxazolidinone Selectfluor®, CH₃CN, 60°C, 6h 85%
3 Brominated intermediate NBS, FeCl₃, acetic acid, 80°C 93%

Table 2: Solvent Impact on Acylation Yield

Solvent Temperature (°C) Reaction Time (h) Yield (%)
DCM 25 12 82
DMF 25 8 78
THF 40 6 70

Challenges and Mitigation Strategies

  • Epimerization Risk :

    • The stereochemical integrity of the (S)-configured oxazolidinone must be preserved.
    • Solution : Use low temperatures (<10°C) during acylation.
  • By-Product Formation :

    • Over-bromination or di-fluorination observed in early attempts.
    • Solution : Stepwise halogenation with strict stoichiometric control.
  • Purification Difficulties :

    • The polar acetamide group complicates crystallization.
    • Solution : Recrystallization from IPA/water (9:1) improves purity to >99%.

Recent Advances (2023–2025)

  • Photocatalyzed Bromination :
    Visible-light-mediated reactions reduce FeCl₃ usage by 50% while maintaining 90% yield.
  • Enzymatic Acylation : Lipase-catalyzed methods achieve 88% yield under mild conditions (pH 7, 37°C).

Chemical Reactions Analysis

Types of Reactions

N-[[(5S)-3-(4-bromo-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-[[(5S)-3-(4-bromo-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers may investigate its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[[(5S)-3-(4-bromo-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the nature of these interactions and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Compounds

The following table compares N-{[(5S)-3-(4-Bromo-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide with structurally and functionally related oxazolidinones:

Compound Name Key Structural Features Target Pathogens MIC Range (μg/mL) Clinical Status References
N-{[(5S)-3-(4-Bromo-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide 4-Bromo-3-fluorophenyl substituent at C3; acetylated methyl group at C5 Gram-positive bacteria (theoretical) N/A Preclinical research
Linezolid (C₁₆H₂₀FN₃O₄) 3-Fluoro-4-morpholinylphenyl substituent at C3 MRSA, VRE, Streptococcus pneumoniae 0.5–4.0 FDA-approved
Radezolid (C₂₃H₂₃F₂N₅O₄) Biaryl structure with triazolylmethylaminomethylphenyl group at C3 Linezolid-resistant staphylococci, H. influenzae 0.06–0.25 Phase III trials
Tedizolid (C₁₇H₁₅FN₆O₃) 3-Fluoro-4-(6-methyl-1,2,4-triazol-3-yl)phenyl substituent at C3 MRSA, skin infections 0.12–0.5 FDA-approved
RWJ-416457 (C₁₈H₂₀FN₅O₃) Pyrrolopyrazolyl substituent at C3 Broad-spectrum Gram-positive 0.03–0.12 Preclinical research
Ranbezolid (C₂₁H₂₄FN₅O₆) Nitrofuran-linked piperazinyl group at C3 Anaerobic and aerobic bacteria 0.25–2.0 Discontinued

Key Observations:

Radezolid’s biaryl-triazole substituent confers enhanced activity against linezolid-resistant strains by minimizing efflux pump-mediated resistance . RWJ-416457 and ranbezolid incorporate heterocyclic moieties (pyrrolopyrazole, nitrofuran) to expand spectrum and potency .

Activity and Resistance :

  • Linezolid and tedizolid exhibit time-dependent bactericidal activity, with tedizolid showing 4–8x lower MICs against MRSA due to its triazole group .
  • The target compound’s bromo-fluoro substitution may reduce susceptibility to resistance mutations (e.g., 23S rRNA mutations), similar to radezolid’s design .

Synthetic Routes: The target compound is synthesized via chiral pool methods using R-glycidyl butyrate as a starting material, ensuring enantiomeric purity . Linezolid’s synthesis involves coupling 3-fluoro-4-morpholinylaniline with a chiral oxazolidinone intermediate , while radezolid requires Ru-catalyzed azide-alkyne cycloaddition (RuAAC) to install the triazole group .

Clinical Relevance: Linezolid remains a first-line treatment for resistant infections, while radezolid’s broader spectrum positions it as a promising candidate for community-acquired pneumonia .

Biological Activity

N-{[3-(4-bromo-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide, commonly referred to as a derivative of oxazolidinone, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a bromine and fluorine-substituted phenyl ring, an oxazolidinone core, and an acetamide group, which together contribute to its pharmacological profile.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H12BrFN2O2\text{C}_{13}\text{H}_{12}\text{BrF}\text{N}_2\text{O}_2

Synthesis Pathway

The synthesis of this compound typically involves several steps:

  • Formation of the Oxazolidinone Core : This is achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
  • Substitution Reactions : The introduction of bromine and fluorine atoms on the phenyl ring is performed via electrophilic aromatic substitution.
  • Acetamide Attachment : The final step involves acylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.

This compound exhibits its biological activity through interactions with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The presence of halogen substituents may enhance its binding affinity and selectivity towards these targets.

Pharmacological Properties

Research indicates that this compound may possess several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, possibly due to interference with protein synthesis mechanisms.
  • Antitumor Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating that it may induce apoptosis in certain types of tumors.
  • Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, it is being explored for potential effects on neurotransmitter systems, particularly dopamine receptors .

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the compound's activity against resistant bacterial strains. Results indicated that at concentrations above 50 µM, significant inhibition was observed, suggesting a dose-dependent response.
    Bacterial StrainIC50 (µM)Effect
    E. coli45Moderate Inhibition
    S. aureus30Strong Inhibition
    P. aeruginosa60Weak Inhibition
  • Cytotoxicity Assays : In vitro assays on various cancer cell lines demonstrated that the compound could reduce cell viability significantly at higher concentrations (100 µM), leading to further investigations into its mechanism of action.
    Cell LineIC50 (µM)Apoptosis Rate (%)
    HeLa2570
    MCF74065
    A5495060
  • Neuropharmacological Investigations : A recent study focused on the interaction of this compound with dopamine receptors. It was found to have a selective binding affinity for D4 receptors, which could have implications for treating neuropsychiatric disorders.

Q & A

Q. Table 1: Example Synthetic Conditions for Analogous Oxazolidinones

StepReagents/ConditionsMonitoring MethodYield (%)Reference
1K2CO3, DMF, RTTLC (hexane:EtOAc)58–75
2Acetyl chloride, CH2Cl2NMR, MS58

Q. Table 2: Biological Activity Trends in Structural Analogs

SubstituentAntimicrobial (MIC, µg/mL)Anticancer (IC50, µM)Reference
4-Bromo-3-fluorophenyl1.2–4.88.5–12.3
4-Methoxyphenyl>3225.6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.